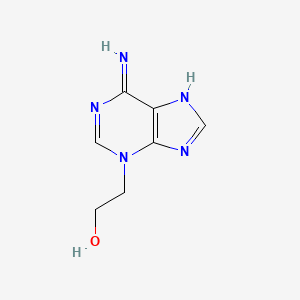
3-(2-Hydroxyethyl)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethyl)adenine is a derivative of adenine, a purine nucleobase It is characterized by the presence of a hydroxyethyl group attached to the third carbon of the adenine ring
準備方法
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethyl)adenine can be synthesized through the hydroxyethylation of adenine. One common method involves the reaction of adenine with ethylene carbonate. The reaction typically proceeds under mild conditions, with the formation of both 9-(2-hydroxyethyl)adenine and this compound . The separation of these isomers can be achieved through chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is less common, but it can be scaled up using similar synthetic routes. The key to industrial production lies in optimizing the reaction conditions to maximize yield and purity. This often involves fine-tuning parameters such as temperature, solvent choice, and reaction time.
化学反応の分析
Types of Reactions
3-(2-Hydroxyethyl)adenine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)adenine or 3-(2-carboxyethyl)adenine.
Reduction: Formation of 3-(ethyl)adenine.
Substitution: Formation of various substituted adenine derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Hydroxyethyl)adenine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA modifications.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
作用機序
The mechanism of action of 3-(2-Hydroxyethyl)adenine involves its interaction with various molecular targets. In biological systems, it can be incorporated into nucleic acids, potentially altering their structure and function. This can lead to changes in gene expression and protein synthesis. Additionally, its hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing its biological activity .
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxyethyl)uracil
- 3-(2-Hydroxyethyl)uracil
- 9-(2-Hydroxyethyl)adenine
- 1-(2-Hydroxyethyl)cytosine
Uniqueness
3-(2-Hydroxyethyl)adenine is unique due to its specific substitution pattern on the adenine ring. This structural feature imparts distinct chemical and biological properties compared to other hydroxyethylated nucleobases. For instance, the position of the hydroxyethyl group can influence the compound’s reactivity and interaction with biological molecules .
特性
CAS番号 |
50595-17-0 |
|---|---|
分子式 |
C7H9N5O |
分子量 |
179.18 g/mol |
IUPAC名 |
2-(6-imino-7H-purin-3-yl)ethanol |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-5)12(1-2-13)4-11-6/h3-4,8,13H,1-2H2,(H,9,10) |
InChIキー |
WEFUQHFYKRSBTQ-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=N)N=CN2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


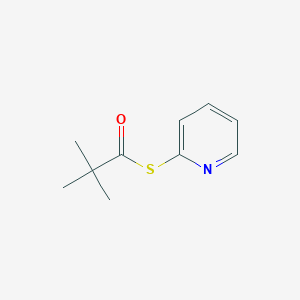
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
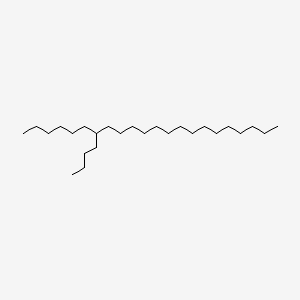
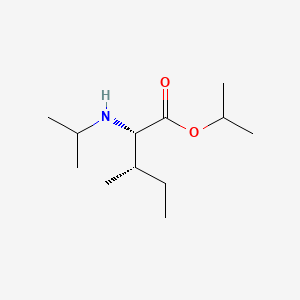

![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)

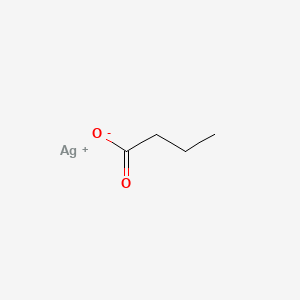
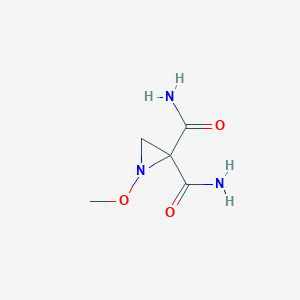



![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)
